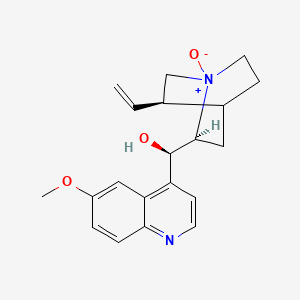

Quinine N-Oxide

Description

Structure

3D Structure

Properties

IUPAC Name |

(R)-[(2S,5R)-5-ethenyl-1-oxido-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c1-3-13-12-22(24)9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(25-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19-,20+,22?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDIZKMXQMCCAA-RMWGNABNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CC[N+]3(CC4C=C)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3CC4CC[N+]3(C[C@@H]4C=C)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Cinchona Alkaloid Derivatives Research

The study of Quinine (B1679958) N-Oxide is an integral part of the broader research into Cinchona alkaloid derivatives. These naturally occurring compounds, which include quinine, quinidine (B1679956), cinchonine (B1669041), and cinchonidine, have long been a source of valuable molecules for medicinal and catalytic applications. nih.gov Research in this area often focuses on the chemical modification of the parent alkaloids to generate derivatives with altered or enhanced properties.

A significant area of this research involves the transformation of Cinchona alkaloids by microorganisms. For instance, the endophytic fungus Xylaria sp., isolated from Cinchona pubescens, has been shown to convert quinine, quinidine, cinchonidine, and cinchonine into their respective 1-N-oxide derivatives. udel.eduscispace.com This biotransformation highlights a natural pathway to these compounds and underscores the exploration of N-oxidation as a strategy for diversifying the chemical space of Cinchona alkaloids. The resulting N-oxides, including Quinine N-Oxide, are then studied for their potential as unique catalysts in asymmetric synthesis, a field where Cinchona alkaloids are already well-established. nih.govresearchgate.net

Significance of N Oxide Functionality in Organic and Medicinal Chemistry Research

The N-oxide functional group imparts significant changes to the physicochemical properties of a molecule, making it a feature of great interest in organic and medicinal chemistry. sigmaaldrich.com The N+–O– bond is highly polar and can form strong hydrogen bonds, which can increase a compound's water solubility and decrease its membrane permeability. sigmaaldrich.comtcrjournal.com These attributes are critical in drug design for modifying the pharmacokinetic profile of a parent molecule. researchgate.netresearchgate.net

In organic synthesis, N-oxides are valuable as intermediates and oxidants. sigmaaldrich.com Specifically for Quinine (B1679958) N-Oxide, the oxidation of the tertiary amine on the quinuclidine (B89598) ring reduces the basicity of the molecule compared to its parent, quinine. researchgate.netresearchgate.net This alteration can influence its catalytic activity and binding properties. The application of molecules containing an N-oxide group in asymmetric reactions is a field of active development, leveraging the unique electronic and steric environment created by this functional group. tcrjournal.com

Historical Development of Quinine N Oxide Research Within Its Parent Alkaloid Framework

Regioselective N-Oxidation Approaches of Quinine

Quinine possesses two tertiary amine functionalities that are susceptible to oxidation: the nitrogen atom of the quinuclidine ring (N-1) and the nitrogen atom of the quinoline ring (N-1'). tcrjournal.com The differing basicity and steric environments of these two nitrogen atoms allow for regioselective oxidation under controlled conditions.

Oxidation at the Quinuclidine Nitrogen Moiety

The nitrogen atom within the quinuclidine ring is generally more basic and sterically accessible, making it the preferred site of N-oxidation. researchgate.netreddit.com This inherent reactivity allows for the selective synthesis of Quinine 1-N-oxide. The oxidation reaction at this position decreases the basicity of the quinuclidine amine. researchgate.net Mass spectrometry data confirms the oxidation at the tertiary nitrogen of the quinuclidine fragment, showing a mass difference of 16 between quinine and its N-oxide. mdpi.comnih.gov This selective oxidation can be achieved by carefully controlling the concentration of the oxidizing agent. tcrjournal.com

Investigations into Quinoline Nitrogen N-Oxidation Selectivity

While the quinuclidine nitrogen is the more reactive site, oxidation at the quinoline nitrogen can occur, particularly under more vigorous reaction conditions or with specific catalysts. For instance, trace by-products of further oxidation at the quinoline moiety have been identified when using hydrogen peroxide with a palladium catalyst. researchgate.netscientific.netscientific.net The formation of N,N'-dioxide, where both nitrogen atoms are oxidized, has also been reported, especially with higher concentrations of hydrogen peroxide. scientific.net Research into directing the oxidation selectively to the quinoline nitrogen is less common, as the primary synthetic target is often the more readily formed quinuclidine N-oxide.

Oxidizing Agent Systems for Quinine N-Oxide Synthesis

A variety of oxidizing agents have been employed for the synthesis of Quinine N-Oxide, with peroxide-based systems being particularly prevalent. The choice of oxidant and reaction conditions significantly influences the reaction rate, yield, and selectivity.

Peroxide-Based Oxidation Systems

Peroxides are a common class of reagents for the N-oxidation of amines due to their ability to deliver an oxygen atom. Both hydrogen peroxide and organic peroxyacids have proven effective in the synthesis of Quinine N-Oxide.

Hydrogen peroxide (H₂O₂) is a widely used oxidant for the preparation of Quinine N-Oxide. mdpi.com The reaction, however, can be slow, sometimes requiring several days for completion. scientific.net To accelerate the process, catalysts such as palladium chloride (PdCl₂) can be employed. The addition of a palladium catalyst has been shown to reduce the reaction time from three days to one day. researchgate.netscientific.net While yielding Quinine N-Oxide as the major product, the use of hydrogen peroxide can also lead to the formation of side products, including oxidation at the C-9 secondary alcohol to form a ketone, and further oxidation at the quinoline nitrogen. researchgate.netscientific.netscientific.net

Table 1: Comparison of Quinine Oxidation with Hydrogen Peroxide

| Catalyst | Reaction Time | Major Product | Trace By-products | Reference |

| None | 3 days | Quinine N-Oxide | Unidentified side products | scientific.net |

| PdCl₂ | 1 day | Quinine N-Oxide | Quinoline N-oxide, Ketone at C-9 | researchgate.netscientific.net |

Organic peroxyacids are another effective class of oxidants for the synthesis of Quinine N-Oxide. mdpi.com Diperoxysebacic acid (DPSA) has been specifically studied for this transformation. The reaction with DPSA proceeds quantitatively through a nucleophilic substitution mechanism, where the quinuclidine nitrogen attacks the β-peroxide oxygen atom of the diperoxycarboxylic acid. researchgate.netsrrjournals.com This interaction forms the corresponding N-oxide, and the kinetics of the process are influenced by the pH of the aqueous medium, following the general rules of specific acid-base catalysis. researchgate.netsrrjournals.comresearchgate.net The use of DPSA offers a method for the quantitative determination of quinine sulfate (B86663) through this N-oxidation reaction. srrjournals.com

Another commonly used organic peroxyacid is meta-chloroperoxybenzoic acid (m-CPBA), known for its stability and solubility in organic solvents, which is widely used for epoxidation reactions and can also be applied to N-oxidations. mychemblog.com

Potassium Peroxymonosulfate (B1194676) Reagents

The use of potassium peroxymonosulfate (KPMS), often available commercially as Oxone, presents a rapid and efficient method for the N-oxidation of alkaloids. mdpi.com This reagent has been successfully employed for the synthesis of Quinine N-Oxide. The oxidation is notably fast, with the potential for completion in as little as 15 minutes at room temperature for some alkaloids. mdpi.com The reaction proceeds via the electrophilic attack of the peroxymonosulfate on the nucleophilic nitrogen of the quinuclidine ring.

One study detailed the optimal conditions for the oxidation of quinine using potassium peroxymonosulfate, achieving a high yield. The reaction follows second-order kinetics.

Ozone-Based Oxidation Methods

Ozone has been utilized as a potent and relatively clean oxidizing agent for the preparation of Quinine N-Oxide. This method is highlighted for its simplicity and chemoselectivity, preferentially oxidizing the more basic nitrogen of the quinuclidine moiety over other potential oxidation sites in the quinine molecule, such as the quinoline nitrogen, the vinyl group, or the secondary alcohol. researchgate.nettcrjournal.comresearchgate.net

A specific procedure involves bubbling a low flow of ozone through a solution of quinine. researchgate.net This approach is considered eco-friendly. tcrjournal.com The reaction's selectivity is attributed to the controlled conditions, particularly the low temperature, which moderates the reactivity of ozone. researchgate.net A yield of 72% has been reported for this method. researchgate.net

Palladium-Catalyzed Oxidation Approaches

Palladium catalysis offers an alternative route to accelerate the N-oxidation of quinine, particularly when using hydrogen peroxide as the primary oxidant. While the direct reaction of quinine with hydrogen peroxide to form Quinine N-Oxide can be very slow, the addition of a palladium catalyst, such as palladium chloride (PdCl₂), significantly increases the reaction rate. scientific.netresearchgate.net This acceleration is attributed to the formation of a more reactive peroxo-palladium complex intermediate. researchgate.net

This catalytic system provides a valuable alternative to ozone-based methods, which can present challenges in controlling the concentration and homogeneity of the gaseous oxidant in the solution. scientific.net While the main product is Quinine N-Oxide, trace amounts of by-products from further oxidation at the quinoline ring or the C-9 alcohol have been identified. scientific.netresearchgate.net

Reaction Condition Optimization for Enhanced Yield and Selectivity

The successful synthesis of Quinine N-Oxide with high yield and selectivity is highly dependent on the careful control of reaction parameters.

Solvent System Effects (e.g., Acetone (B3395972)/Water Mixtures)

The choice of solvent is critical in oxidation reactions. For the ozone-based synthesis of Quinine N-Oxide, a mixture of acetone and water (95:5 v/v) has been shown to be effective. researchgate.net In this system, it is suggested that hydroxyl radicals generated from the water can help initiate the chain reaction, contributing to the oxidation process. researchgate.net

Temperature Control in Oxidation Reactions

Temperature plays a crucial role in controlling the selectivity of the oxidation of quinine. In the ozone-based method, maintaining a low temperature range of -12°C to 0°C is essential. researchgate.net These milder conditions favor the selective oxidation of the nitrogen atom in the quinuclidine ring, minimizing side reactions such as the cleavage of the olefinic bond. researchgate.net

pH Environment for N-Oxidation

The pH of the reaction medium is a determining factor for the efficiency of N-oxidation, particularly when using potassium peroxymonosulfate. Alkaloids are effectively oxidized to their N-oxides in an alkaline environment. mdpi.comnih.gov The optimal pH for the oxidation is generally close to the pKa of the alkaloid, which for the quinuclidine nitrogen of quinine is around 8.5. One source specifies that a pH of 9.5 is optimal for the oxidation of quinine with KPMS. This condition helps to ensure the availability of the lone pair of electrons on the nitrogen atom for the electrophilic attack by the oxidant. mdpi.com Acidification of the reaction mixture can halt the oxidation process. researchgate.net

Interactive Data Tables

Table 1: Optimal Conditions for Quinine N-Oxide Synthesis with Potassium Peroxymonosulfate

| Parameter | Value | Reference |

| Temperature | 20–25°C | |

| pH | 9.5 | |

| Reaction Time | 120 minutes | |

| Yield | 92% |

Table 2: Conditions for Ozone-Based Synthesis of Quinine N-Oxide

| Parameter | Value | Reference |

| Solvent | Acetone/Water (95:5) | researchgate.net |

| Temperature | -12°C to 0°C | researchgate.net |

| Yield | 72% | researchgate.net |

Novel Synthetic Strategies for Quinine N-Oxide and its Analogues

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient preparation of various organic compounds, including quinoline derivatives. lew.robenthamdirect.comtandfonline.comtandfonline.com This technique offers significant advantages over conventional heating methods, such as dramatically reduced reaction times, increased product yields, and enhanced purity. lew.rotandfonline.comtandfonline.com The application of microwave irradiation provides rapid and uniform heating, which can lead to cleaner reactions and the ability to perform synthesis under solvent-free conditions, aligning with the principles of green chemistry. lew.rotandfonline.com

In the context of quinoline N-oxides, microwave irradiation has been successfully employed to facilitate their synthesis and subsequent rearrangements. For instance, the oxidation of quinoline derivatives to their corresponding N-oxides has been achieved in significantly shorter times and with higher yields using microwave heating compared to conventional methods. lew.roresearchgate.net One study reported that the synthesis of N-oxide compounds, which took 9 to 11 hours with conventional heating at 65°C to yield 38% to 67% of the product, was completed in just 30 to 40 minutes with yields of 57% to 84% under microwave irradiation at 100 W. lew.ro

Furthermore, the subsequent Claisen-type rearrangement of these N-oxide derivatives, a key step in the synthesis of certain analogues, was also greatly accelerated by microwave heating. lew.roresearchgate.net A mixture of the N-Oxide quinoline derivative and acetic anhydride, when subjected to microwave irradiation (900 W), resulted in the desired rearranged product in a fraction of the time required by conventional refluxing. lew.ro This demonstrates the potential of microwave-assisted synthesis to streamline the production of complex quinoline-based molecules.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Quinine N-Oxide Derivatives

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time (N-oxidation) | 9 - 11 hours | 30 - 40 minutes |

| Yield (N-oxidation) | 38% - 67% | 57% - 84% |

| Reaction Time (Rearrangement) | 4 hours | 15 - 35 minutes |

| Yield (Rearrangement) | 40% - 80% | 60% - 100% |

Data sourced from a study on the synthesis of novel quinoline derivatives. lew.ro

Electrochemical Synthesis as an Alternative Approach

Electrochemical methods offer a green and scalable alternative for the synthesis of quinoline N-oxides and related heterocyclic compounds. rsc.org This approach utilizes electrons as the primary reagent, minimizing the need for potentially hazardous and expensive chemical oxidants or reductants. rsc.org The synthesis can often be carried out in a simple undivided electrolysis cell under constant current conditions, which is advantageous for larger-scale production. rsc.org

A notable application of this technique is the cathodic reduction of a nitro moiety followed by intramolecular cyclization to afford quinoline N-oxides. rsc.org This methodology allows for the synthesis of different types of heterocycles from common starting materials in a controlled manner. rsc.org

The electrochemical behavior of Quinine N-Oxide itself has also been a subject of investigation. Studies have explored its reduction on the surface of mercury electrodes, determining the optimal conditions for this process. mdpi.com It has been found that Quinine N-Oxide is reduced in a single peak at a potential of -1.15 V in a Britton-Robinson buffer (BRB) environment, with the optimal pH for reduction being between 3 and 7. mdpi.com The reduction current exhibits a diffusion-adsorption nature. mdpi.comresearchgate.net

Prolonged electrolysis of Quinine N-Oxide solutions has been performed to study the reduction products, confirming the complete reduction of the N-oxide. mdpi.com This research into the electrochemical properties and reduction mechanisms of Quinine N-Oxide provides valuable insights for its synthesis and potential applications. mdpi.com

Table 2: Electrochemical Reduction of Quinine N-Oxide

| Parameter | Value |

| Reduction Potential | -1.15 V |

| Optimal pH Range | 3 - 7 |

| Electrode | Dropping Mercury Electrode (DME) |

| Nature of Reduction Current | Diffusion-adsorption |

Data from electrochemical studies of alkaloid N-oxides. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Tandem Mass Spectrometry (MS²) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS²) is a powerful analytical technique used to determine the structure of molecules by analyzing their fragmentation patterns. In the analysis of Quinine N-Oxide, a protonated molecular ion is first generated, which then undergoes collision-induced dissociation (CID) to produce a series of fragment ions. The resulting mass spectrum provides a fingerprint that helps in elucidating the molecule's structure.

For Quinine N-Oxide, the protonated molecular ion is observed at a mass-to-charge ratio (m/z) of 341. nih.gov Upon fragmentation, several key product ions are formed. Notable fragments are seen at m/z 323, 296, 198, 186, and 160. nih.gov The fragment at m/z 323 corresponds to the loss of an oxygen atom from the N-oxide group, a characteristic fragmentation pathway for N-oxides. researchgate.netnih.gov The presence of fragments at m/z 186 and 160 is also observed in the mass spectrum of quinine, indicating that these fragments originate from the quinoline ring portion of the molecule. nih.gov The difference of 16 mass units between the fragment at m/z 307 in quinine's spectrum and m/z 323 in Quinine N-Oxide's spectrum further confirms that oxidation occurs at the tertiary nitrogen atom within the quinuclidine fragment. nih.govmdpi.com

A detailed interpretation of the mass spectra is essential for the structural elucidation of alkaloid N-oxides. nih.gov The fragmentation pathways can be complex, sometimes involving the elimination of hydroxyl radicals or the formation and subsequent contraction of heterocyclic rings. researchgate.net In some cases, depending on the substituents on the quinoline ring, hydroxyl radical loss may not be the primary fragmentation process. researchgate.net

Table 1: Tandem Mass Spectrometry (MS²) Fragmentation Data for Quinine N-Oxide

| Precursor Ion (m/z) | Fragment Ions (m/z) | Corresponding Moiety/Loss | Reference |

|---|---|---|---|

| 341 | 323 | Loss of Oxygen (-O) | nih.gov |

| 341 | 296 | Further fragmentation | nih.gov |

| 341 | 198 | Fragmentation of quinuclidine ring | nih.gov |

| 341 | 186 | Quinoline ring fragment | nih.gov |

| 341 | 160 | Quinoline ring fragment | nih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) Spectroscopy for N-O Vibrations

Fourier-Transform Infrared (FTIR) spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation. slideshare.net A key feature in the FTIR spectrum of Quinine N-Oxide is the presence of a distinct vibration corresponding to the N-O group, which confirms the oxidation of the nitrogen atom.

This characteristic N-O stretching vibration for alkaloid N-oxides is typically observed in the range of 928 cm⁻¹ to 971 cm⁻¹. mdpi.com The presence of this band is a clear distinction between the spectra of quinine and Quinine N-Oxide. mdpi.comresearchgate.net The broader region of the spectrum, from 2500 cm⁻¹ to 3660 cm⁻¹, shows broad peaks that are attributed to the stretching of O-H and C-H bonds, suggesting the presence of active hydrogen bonds in the molecule. mdpi.com

Table 2: FTIR Spectral Data for Quinine N-Oxide

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| N-O Stretch | 928 - 971 | mdpi.com |

| O-H and C-H Stretch | 2500 - 3660 | mdpi.com |

Ultraviolet-Visible Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores. nanoqam.ca A chromophore is the part of a molecule responsible for its color, which in this case is the quinoline ring system.

The UV-Vis spectrum of Quinine N-Oxide shows characteristic absorption bands that can be compared to those of the parent compound, quinine. The introduction of the N-oxide group can cause a shift in the absorption maxima (λ_max) and a change in the molar absorptivity. sci-hub.se For quinine, a significant absorption maximum is observed at approximately 331 nm. nih.gov Studies on similar quinoline N-oxide structures have shown that N-oxidation can lead to red-shifted spectra and an increase in the Stokes shift. sci-hub.se The first electronic transition in quinine is of a π–π* nature. acs.org

Table 3: UV-Vis Spectral Data for Quinine and Related Compounds

| Compound | λ_max (nm) | Solvent | Reference |

|---|---|---|---|

| Quinine | 331 | Phosphate Buffer (pH 7.4) | nih.gov |

| Quinine Sulfate | 349 | 0.5 M H₂SO₄ | photochemcad.com |

Chromatographic Techniques for Purity Assessment and Isolation

Thin Layer Chromatography (TLC) in Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used to determine the purity of a compound and to monitor the progress of a chemical reaction. ualberta.calibretexts.orgsigmaaldrich.com In the synthesis of Quinine N-Oxide, TLC can be used to track the conversion of the starting material (quinine) to the product. researchgate.net

A TLC plate, typically coated with silica (B1680970) gel, is spotted with the reaction mixture at different time intervals. ualberta.ca The plate is then developed in a suitable solvent system. For cinchona alkaloids like quinine, a common mobile phase is a mixture of chloroform (B151607) and diethylamine (B46881) (e.g., in a 9:1 ratio). slideshare.net The separated spots are visualized, often under UV light. ualberta.ca The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated for each spot. libretexts.org Quinine has a reported Rf value of 0.17 in a chloroform-diethylamine system. slideshare.net The appearance of a new spot with a different Rf value indicates the formation of the product, Quinine N-Oxide.

Table 4: TLC Data for Quinine

| Compound | Stationary Phase | Mobile Phase | Rf Value | Reference |

|---|---|---|---|---|

| Quinine | Silica Gel G | Chloroform:Diethylamine (9:1) | 0.17 | slideshare.net |

High-Performance Liquid Chromatography (HPLC) in Purity Determination

High-Performance Liquid Chromatography (HPLC) is a highly efficient chromatographic technique used for the separation, identification, and quantification of compounds in a mixture. mdpi.com It is the preferred method for determining the purity of non-volatile compounds like Quinine N-Oxide without the need for derivatization. mdpi.com

In HPLC analysis, a sample is injected into a column containing a stationary phase, and a liquid mobile phase is pumped through the column. medicaljournals.se For the analysis of quinine and its derivatives, reversed-phase HPLC is commonly employed, often using a C18 or phenyl-functionalized column. medicaljournals.seresearchgate.net The mobile phase typically consists of a mixture of organic solvents like methanol or acetonitrile (B52724) and an aqueous buffer. researchgate.net The separated components are detected as they elute from the column, often by a UV detector set at a wavelength where the analyte absorbs strongly, such as 330 nm for quinine. medicaljournals.se The purity of a Quinine N-Oxide sample can be determined by the area of its peak in the chromatogram relative to the total area of all peaks.

Table 5: HPLC Parameters for Quinine Analysis

| Column Type | Mobile Phase | Detection Wavelength (nm) | Reference |

|---|---|---|---|

| Nucleosil C18 | Methanol/Water (90/10 v/v) with 0.5% w/v NH₄ | 330 | medicaljournals.se |

| Naphthylpropyl | Methanol | Not specified | researchgate.net |

| Zorbax Eclipse XDB phenyl | Gradient elution | Fluorescence | researchgate.net |

Chemical Reactivity and Transformation Mechanisms of Quinine N Oxide

Electrochemical Behavior and Redox Mechanisms

The electrochemical properties of quinine (B1679958) N-oxide are of significant interest for understanding its potential transformations and for the development of analytical methods. The nitrogen-oxygen bond in the quinuclidine (B89598) ring introduces a new reactive center, influencing the molecule's redox behavior compared to its parent compound, quinine.

Reduction Pathways and Products (e.g., Reduction to Quinine)

The primary electrochemical reduction pathway for quinine N-oxide involves the cleavage of the N-O bond to regenerate the parent alkaloid, quinine. nih.govscispace.com This reduction has been demonstrated in electrochemical studies, where the application of a specific potential to a solution of quinine N-oxide results in the formation of quinine. scispace.com

This electrochemical conversion is significant as it mimics one of the metabolic pathways of N-oxides in biological systems and provides a clean method for the synthesis of the parent amine from its N-oxide.

Voltammetric Studies (Cyclic Voltammetry, Square Wave Voltammetry)

Voltammetric techniques, particularly cyclic voltammetry (CV) and square wave voltammetry (SWV), have been instrumental in elucidating the redox mechanisms of quinine N-oxide and its parent compound, quinine.

Studies on quinine N-oxide using cyclic voltammetry at a dropping mercury electrode (DME) show a single reduction peak at a potential of approximately -1.15 V. scispace.com The reduction current has been found to have a diffusion-adsorption character. scispace.com The electrochemical behavior of related alkaloid N-oxides, such as those of nicotine (B1678760) and atropine, has also been studied, showing that they are easily reduced on mercury-based electrodes. nih.govlookchem.com

The electrochemical behavior of quinine itself has been extensively studied using various voltammetric techniques. Current time information in Bangalore, IN.liverpool.ac.uknii.ac.jpoup.com Cyclic voltammetry of quinine on a bare carbon graphite (B72142) electrode in a sulfuric acid supporting electrolyte shows a quasi-reversible redox process with oxidation peaks around 0.495 V and reduction peaks at approximately 0.300 V and 0.015 V. Current time information in Bangalore, IN. The presence of multiple reduction peaks suggests the involvement of several redox centers in the molecule. Current time information in Bangalore, IN.

Square wave voltammetry (SWV) has been shown to be a sensitive technique for the quantitative analysis of quinine. nii.ac.jpoup.com SWV, along with differential pulse voltammetry (DPV), enhances the ratio of faradaic to capacitive current, leading to increased detection sensitivity. liverpool.ac.uknii.ac.jp

The following table summarizes representative voltammetric data for quinine and its N-oxide from various studies.

| Compound | Technique | Electrode | Supporting Electrolyte (pH) | Potential (V) | Observation |

| Quinine N-Oxide | Cyclic Voltammetry (CV) | Dropping Mercury Electrode (DME) | Britton-Robinson Buffer | -1.15 | Single reduction peak. scispace.com |

| Quinine | Cyclic Voltammetry (CV) | Bare Carbon Graphite | 0.25M H₂SO₄ | +0.495 (Ox), +0.300, +0.015 (Red) | Quasi-reversible redox process. Current time information in Bangalore, IN. |

| Quinine | Cyclic Voltammetry (CV) | Bentonite Modified Electrode | 1M H₂SO₄ | +0.434 (Ox), +0.480 (Red) | Modified electrode influences redox potential. Current time information in Bangalore, IN. |

| Quinine | Differential Pulse Voltammetry (DPV) | Boron-Doped Diamond Electrode (BDD) | 0.1 M PB solution | -0.86 | Reduction peak observed. researchgate.net |

| Quinine | Square Wave Voltammetry (SWV) | Hanging Mercury Drop Electrode (HMDE) | Britton-Robinson Buffer (pH 10.38) | - | Well-defined single cathodic and anodic waves. nii.ac.jpoup.com |

Influence of pH and Electrode Surface on Electrochemical Reduction

The electrochemical reduction of quinine N-oxide and the redox behavior of quinine are significantly influenced by the pH of the supporting electrolyte and the nature of the electrode surface.

Influence of pH: The reduction of alkaloid N-oxides, including quinine N-oxide, is most effective in a pH range of 3 to 7, typically using a Britton-Robinson buffer. scispace.com For quinine, the redox potentials show a marked dependence on pH. Current time information in Bangalore, IN.liverpool.ac.uk As the pH of the electrolyte increases, the oxidation peak potential of quinine shifts to lower (less positive) values. liverpool.ac.uk This negative shift suggests that protons are involved in the electrode reaction. Current time information in Bangalore, IN. A linear relationship between the peak potential and pH, with a slope of approximately 54 mV/pH, indicates that an equal number of protons and electrons are involved in the redox process. liverpool.ac.uk

Influence of Electrode Surface: The choice of electrode material and any modifications to its surface can have a profound impact on the observed electrochemical response. While studies on quinine N-oxide have utilized dropping mercury electrodes scispace.com, research on quinine has explored a wider variety of electrode materials.

Bare carbon graphite electrodes have been used as a baseline for studying quinine's redox behavior. Current time information in Bangalore, IN.researchgate.net However, modified electrodes often provide enhanced sensitivity and improved peak resolution. For instance, a bentonite-modified electrode was found to alter the oxidation and reduction potentials of quinine compared to a bare carbon graphite electrode. Current time information in Bangalore, IN.researchgate.net This is attributed to the interaction of the quinine molecule with the host matrix of the electrode. Current time information in Bangalore, IN.

Other modified electrodes used for quinine detection include bismuth oxychloride-modified carbon paste electrodes liverpool.ac.uk and boron-doped diamond electrodes researchgate.net, which have demonstrated good sensitivity and electrocatalytic performance. The surface area of the electrode also plays a role, with larger active surface areas generally leading to higher current responses. organicreactions.org The interaction between the analyte and the electrode surface can also influence whether the process is diffusion-controlled or adsorption-controlled. liverpool.ac.uk

Rearrangement Reactions of the N-Oxide Functionality

The N-oxide group is a versatile functional group that can participate in various rearrangement reactions, often induced by thermal or photochemical means. While specific studies on the rearrangement of Quinine N-Oxide are limited in the available literature, the reactivity of related alkaloid and quinoline (B57606) N-oxides provides insight into potential transformation pathways.

N-Oxide to Oxaziridine (B8769555) Rearrangements

A common photochemical reaction of N-oxides is their rearrangement to form oxaziridines. scispace.com This transformation is particularly well-documented for nitrones, which are structurally related to N-oxides. scispace.com The photorearrangement of quinoline N-oxides is thought to proceed through an unstable oxaziridine intermediate, which then rearranges to form carbostyrils (2-quinolinones). scispace.com

While the isolation of a stable oxaziridine from the photoreaction of quinoline N-oxide itself has not been successful, the intermediacy of this three-membered ring is widely postulated. scispace.com The reaction is sensitive to the solvent and substituents on the quinoline ring. nih.gov For instance, the irradiation of quinoline N-oxide in a hydroxylic solvent primarily yields the corresponding lactam (carbostyril), whereas in a non-hydroxylic solvent, the formation of an oxazepine via the oxaziridine intermediate is favored.

Direct evidence for the N-oxide to oxaziridine rearrangement specifically for Quinine N-Oxide is not prominently featured in the searched scientific literature. However, based on the established reactivity of quinoline N-oxides, it is plausible that Quinine N-Oxide could undergo a similar photochemical rearrangement, potentially leading to complex rearranged products. Further research is needed to isolate and characterize such products.

Thermally Induced Rearrangement Pathways

Tertiary amine N-oxides can undergo thermally induced rearrangements, with the Meisenheimer and Cope reactions being the most prominent examples.

The Meisenheimer rearrangement is the thermal isomerization of a tertiary amine N-oxide containing an allyl or benzyl (B1604629) group to an N,N,O-trisubstituted hydroxylamine. This Current time information in Bangalore, IN.liverpool.ac.uk- or nih.govliverpool.ac.uk-sigmatropic rearrangement is driven by the conversion of the charged N-oxide to a more stable neutral hydroxylamine. Thermolysis of certain alkaloid N-oxides, such as protopine (B1679745) N-oxide, results in a Meisenheimer rearrangement as the main pathway.

The Cope elimination is another thermal reaction of N-oxides, involving a syn-elimination to produce an alkene and a hydroxylamine. This reaction requires a hydrogen atom beta to the N-oxide group.

The Polonovski reaction is a rearrangement of tertiary amine N-oxides upon treatment with an acylating agent like acetic anhydride. This reaction proceeds via an iminium ion intermediate, which can then lead to the formation of enamines or the cleavage of an N-alkyl group to yield a secondary amide and an aldehyde. organicreactions.orgresearchgate.net This reaction has been applied to the N-oxides of quinine to produce the corresponding α-pyridones. lookchem.com

While these rearrangement reactions are well-established for various N-oxides, specific studies detailing the thermally induced rearrangement pathways of Quinine N-Oxide itself are scarce in the reviewed literature. The complex structure of quinine, with its quinuclidine and quinoline moieties, suggests that thermal treatment could lead to a variety of complex products, and further investigation is required to elucidate these specific pathways.

Role of Quinine N-Oxide as a Precursor in Organic Synthesis

Quinine N-oxide, a derivative of the cinchona alkaloid quinine, serves as a valuable precursor in the field of organic synthesis. While research on the specific synthetic applications of Quinine N-oxide itself is limited due to its complex structure and historical challenges in its supply, its reactivity can be largely inferred from the extensive studies conducted on simpler quinoline N-oxide scaffolds. researchgate.netresearchgate.net The presence of the N-oxide functionality on the quinoline ring system dramatically alters the electronic properties of the molecule, transforming it into a versatile platform for a variety of chemical transformations. researchgate.net

The primary role of the N-oxide group is to enhance the reactivity of the quinoline core, which is otherwise relatively inert, enabling regioselective functionalization through processes like C-H activation. researchgate.netresearchgate.net This activation makes it possible to introduce a wide array of functional groups onto the quinoline skeleton under controlled conditions. Consequently, quinoline N-oxides, and by extension Quinine N-Oxide, are considered powerful intermediates for the synthesis of complex, functionalized quinoline derivatives that are of significant interest in medicinal chemistry and materials science. researchgate.netmdpi.com The N-oxide can act as a directing group for metal catalysts and can be removed in a subsequent step, making it a "traceless" handle for orchestrating complex molecular modifications. nih.gov

Regioselective Functionalization of Quinoline N-Oxide Scaffolds (General Principles Applicable to Quinine N-Oxide)

The N-oxide group is a powerful tool for controlling the regioselectivity of electrophilic and nucleophilic substitutions on the quinoline ring. In the context of modern synthetic methods, it is particularly effective as a directing group in transition-metal-catalyzed reactions. researchgate.netnih.gov This approach allows for the selective functionalization of specific C-H bonds, primarily at the C2 and C8 positions, which are difficult to modify on the parent quinoline molecule. researchgate.netresearchgate.net

The general principle involves the coordination of the N-oxide's oxygen atom to a metal center. This coordination brings the catalyst into close proximity to the C-H bonds at the C2 and C8 positions, facilitating their selective cleavage and subsequent functionalization. The choice of metal catalyst and reaction conditions is crucial for determining which position is functionalized.

C2 Functionalization : The C2 position is electronically activated by the N-oxide group, making it susceptible to attack by various nucleophiles. This reactivity can be harnessed in both metal-free and metal-catalyzed reactions. For instance, deoxygenative functionalization allows for the introduction of heteroatoms and carbon-based groups. organic-chemistry.org Copper and palladium catalysts are frequently used to promote C2-amination, C2-arylation, and C2-alkylation reactions. mdpi.comresearchgate.net

C8 Functionalization : The functionalization of the distal C8 position represents a significant achievement in C-H activation chemistry, often referred to as remote C-H activation. capes.gov.br This is typically achieved using rhodium, iridium, or ruthenium catalysts. nih.govcapes.gov.br The N-oxide acts as a "stepping stone" or directing group, forming a stable five- or six-membered cyclometalated intermediate that positions the catalyst to interact specifically with the C8-H bond. capes.gov.brresearchgate.net This strategy has been successfully employed for C8-arylation, C8-amidation, and C8-iodination. nih.govcapes.gov.br

These principles are directly applicable to the quinoline moiety within Quinine N-Oxide. The bulky quinuclidine portion of the molecule may introduce steric hindrance that could influence the reaction rates or the relative selectivity between the C2 and C8 positions, but the fundamental directing effect of the N-oxide group remains the guiding principle for its synthetic transformations.

| Position | Transformation | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| C2 | Arylation | Pd(OAc)₂ | Good regioselectivity for introducing aryl groups. | mdpi.com |

| C2 | Amination | Copper-catalyzed | Direct C-N bond formation under mild, often ligand-free, conditions. | researchgate.net |

| C2 | Thiolation | Triflic Anhydride / Thiourea | Metal-free, deoxygenative C-H/C-S functionalization. | organic-chemistry.org |

| C2 | Alkylation | Pd(OAc)₂ / TBHP | Dual C-H bond activation to couple N-oxides with ethers. | nih.gov |

| C8 | Arylation | Ru(II) or Rh(III) | Ru(II) catalyst promotes C-H activation followed by in-situ deoxygenation. Rh(III) affords the arylated N-oxide. | nih.gov |

| C8 | Amidation | Iridium-catalyzed | Remote C-H activation via an N-oxide-chelated iridacycle intermediate. | capes.gov.br |

| C8 | Iodination | Rhodium-catalyzed | Direct introduction of iodine at the C8 position. | capes.gov.br |

Applications in C-H Activation Strategies (General Principles)

The use of the N-oxide group as an internal directing group is a cornerstone of modern C-H activation strategies for heterocyclic compounds. mdpi.comnih.gov For quinoline N-oxides, this approach provides a powerful and atom-economical way to build molecular complexity from a simple, readily available scaffold. researchgate.net The general mechanism for these transformations involves a series of well-defined steps within a catalytic cycle.

The catalytic cycle typically begins with the coordination of the transition metal (e.g., Pd, Rh, Ru, Ir) to the oxygen atom of the N-oxide group, forming complex B (see diagram below). nih.gov This initial step is crucial as it brings the catalyst into the proximity of the target C-H bond. The subsequent step is the C-H activation itself, which proceeds via a concerted metalation-deprotonation (CMD) pathway or related mechanism to form a cyclometalated intermediate C . nih.gov This intermediate is the key species from which the new bond is formed.

Applying this to Quinine N-Oxide, the quinoline N-oxide moiety would serve as the handle to direct a metal catalyst to activate either the C2-H or C8-H bond. This would enable the introduction of new substituents onto the aromatic core of the complex alkaloid, paving the way for the synthesis of novel quinine derivatives with potentially new biological activities or catalytic properties.

| Strategy | Catalytic System | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|

| Direct Arylation | Ru(II) or Rh(III) | Arylboronic Acids | 8-Arylquinolines (or their N-oxides) | nih.gov |

| Direct Alkenylation | Metal-free or Transition Metal Catalyzed | Alkenes | Alkenylated Quinolines | rsc.org |

| Direct Amination | Copper-catalyzed | Secondary Amines | 2-Aminoquinolines | researchgate.net |

| Direct Amidation | Iridium-catalyzed | Dioxazolones | 8-Amidoquinolines | capes.gov.br |

| Oxidative Cross-Coupling | Pd(OAc)₂ | Indoles | C2-Heteroarylated Quinolines | mdpi.comnih.gov |

Computational and Theoretical Studies on Quinine N Oxide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on quantum mechanics, are fundamental to understanding the electronic behavior of molecules. northwestern.edu These calculations can predict a wide range of properties, from molecular structure to spectroscopic characteristics. northwestern.edu

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules like quinine (B1679958) N-oxide. nih.govsapub.org DFT calculations have been employed to study the properties of quinoline (B57606) derivatives and their N-oxides, providing insights into their electronic properties and reactivity. nih.govnih.govresearchgate.netresearchgate.net Studies on related quinoline compounds have utilized DFT to examine intramolecular and intermolecular interactions, such as hydrogen bonding. researchgate.net

Chemical shift calculations using DFT have been performed on quinine and its N-oxide. nih.govacs.org These calculations show good agreement with experimental data and reveal changes in the principal components of the shielding tensor upon N-oxidation. nih.govacs.org Specifically, carbons at positions 2, 4, 8, and 10 of the quinoline ring become more shielded after the nitrogen is oxidized. nih.govacs.org This increased shielding is attributed to alterations in both π-electron and σ-electron density. nih.govacs.org DFT has also been used to investigate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), of related quinoxaline (B1680401) compounds to understand their biological activity. researchgate.net

Table 1: Calculated Changes in 13C Shielding Upon N-Oxidation of Quinine

| Carbon Position | Shielding Change (ppm) | Inferred Electronic Effect |

|---|---|---|

| C2 | Large Shielding | Change in π-electron density |

| C4 | Large Shielding | Change in π-electron density |

| C8 | Large Shielding | Change in σ-electron density |

| C10 | Large Shielding | Change in π-electron density |

Data based on findings from ab initio calculations which indicate significant shielding changes at these positions upon N-oxidation. nih.govacs.org

Computational methods, particularly DFT, have been successfully used to predict the electrochemical reduction potentials of N-oxide compounds, such as quinoxaline 1,4-di-N-oxide derivatives. mdpi.com These studies demonstrate a strong correlation between computationally predicted and experimentally determined reduction potentials. mdpi.commdpi.com For instance, the B3LYP functional with the cc-pVTZ basis set has been shown to accurately predict the first reduction potential of the diazine ring in these systems. mdpi.com

The electrochemical reduction of quinine N-oxide has been studied using voltammetry, showing a reduction peak corresponding to the N-oxide group. mdpi.comnih.gov Electrolysis at this potential leads to the reduction of the N-oxide back to quinine. mdpi.com While specific DFT predictions for quinine N-oxide are not extensively documented in the provided results, the established success with structurally similar quinoxaline di-N-oxides suggests that these computational approaches are highly applicable. mdpi.commdpi.comrsc.org These methods rely on calculating the energies of the neutral molecule and its reduced anionic form to determine the reduction potential. mdpi.com

Table 2: Comparison of Predicted and Experimental Reduction Potentials for Related N-Oxide Compounds

| Compound Family | Computational Method | Correlation with Experiment (R²) |

|---|---|---|

| 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide | B3LYP/cc-pVTZ | Strong correlation for first reduction wave |

| 1,4-di-N-oxide quinoxaline-2-carboxamide | B3LYP/lanl2dz | Good agreement for first N-oxide reduction |

This table summarizes the findings from computational studies on related N-oxide compounds, demonstrating the predictive power of DFT for electrochemical properties. mdpi.commdpi.com

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating complex reaction mechanisms, including those involving dearomatization, rearomatization, and transition states. nih.govfrontiersin.org

The dearomatization and subsequent rearomatization of the quinoline ring system is a key aspect of its reactivity. rsc.org Computational studies on copper-mediated C-H functionalization of quinoline N-oxides have proposed a dearomatization/rearomatization pathway. rsc.org This process involves a 1,3-dipolar addition, which leads to dearomatization, followed by a deprotonation or elimination step that restores aromaticity. rsc.org Nucleus-independent chemical shift (NICS) analysis, a computational technique, has been used to confirm the loss and subsequent gain of aromaticity during these reaction steps. rsc.org While this research focuses on quinoline N-oxides in general, the principles are directly applicable to understanding the reactivity of quinine N-oxide in similar transformations. rsc.orgacs.orgnih.gov The use of a trifluoromethyl-substituted quinine N-oxide derivative as a catalyst in enantioselective oxidation highlights its involvement in reactions that proceed via dearomatized intermediates. nih.gov

The oxidation of the quinuclidine (B89598) nitrogen in quinine to form quinine N-oxide is a common transformation. researchgate.netliverpool.ac.uk While specific transition state analyses for the N-oxidation of quinine itself are not detailed in the provided search results, general principles of amine oxidation can be applied. The oxidation of tertiary amines, like the quinuclidine nitrogen in quinine, with reagents such as hydrogen peroxide or 3-chloroperoxybenzoic acid is a well-established process. researchgate.netthieme-connect.de

Computational studies on other reactions, such as the functionalization of quinoline N-oxides, often involve the calculation of transition states to determine the most favorable reaction pathway. rsc.org These analyses help in understanding the energy barriers and the geometry of the transition state, providing crucial information about the reaction mechanism. For example, in the enantioselective phenolic α-oxidation using a cinchona alkaloid-derived catalyst, DFT calculations revealed a highly organized transition state that explains the observed stereoselectivity. nih.gov

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior and conformational flexibility of molecules over time. nih.govscispace.com MD simulations have been used to investigate the conformational landscape of quinine and its derivatives. acs.orgnih.gov

Studies combining laser-induced fluorescence spectroscopy with DFT calculations have shown that the main conformation of quinine in the gas phase is of an open type, similar to its conformation in solution. acs.org MD simulations have also been employed to study the encapsulation of quinine into biodegradable polymeric nanoparticles. nih.gov These simulations revealed that quinine molecules tend to aggregate within the hydrophobic core of the polymer through π-stacking and hydrogen bonding interactions. nih.gov Furthermore, computational studies, including molecular docking and MD simulations, have been used to investigate the interactions of nitro derivatives of quinoline and quinoline N-oxide with biological targets, highlighting the importance of understanding their conformational behavior. nih.govnih.govresearchgate.net

Solution-Phase Conformations of Quinine N-Oxide

Computational and spectroscopic studies have been employed to understand the three-dimensional structure of Quinine N-oxide and related metabolites in solution. Research indicates that the introduction of the N-oxide group does not dramatically alter the molecule's preferred shape compared to the parent alkaloid, quinine.

A study involving the synthesis and 1H-NMR spectroscopy of various metabolites of quinine and its diastereomer, quinidine (B1679956), utilized 2D COSY NMR spectroscopy for conformational analysis. nih.gov The findings revealed that the conformations of these metabolites in solution, including the N-oxide derivatives, closely parallel those of the parent alkaloids. nih.gov For the parent Cinchona alkaloids, computational and NMR studies have identified four low-energy conformers, with the preferred conformation being dependent on the environment. uva.nl In apolar solvents, the anti-open conformation is favored. uva.nl Given that the metabolites, including Quinine N-Oxide, adopt similar conformations to the parent compounds, it can be inferred that these conformational preferences are maintained in the N-oxide derivative. nih.gov The key rotations around the C8–C9 and C9–C4' bonds that define the conformation of quinine are thus largely preserved in its N-oxide form in solution. uva.nl

The structure of Quinine N-oxide, specifically with the oxidation occurring at the N-1 position of the quinuclidine ring, has been confirmed through various spectroscopic methods, including 1H-NMR, 13C-NMR, and 2D-NMR, following its synthesis. tcrjournal.comresearchgate.net These experimental data support the computational models of its structure in solution.

Prediction of Physicochemical Parameters Relevant to Research (e.g., Log P/o/w Studies)

The prediction of physicochemical parameters is crucial for understanding the behavior of a compound in biological and environmental systems. For Quinine N-Oxide, computational methods provide valuable estimates of properties like the octanol-water partition coefficient (Log Po/w), which is a measure of lipophilicity.

Lipophilicity is a key determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com Computational tools are frequently used in the early stages of drug discovery to predict these parameters. ub.edu For N-oxide compounds, such as the related quinoxaline di-N-oxides, computational predictions of Log P have been shown to correlate well with experimental values derived from methods like RP-HPLC, sometimes offering higher accuracy and avoiding experimental challenges associated with these molecules. nih.govnih.gov

For Quinine N-Oxide, several computed values for its physicochemical properties are available in public databases, derived from various predictive models. These predictions are essential for initial assessments of the compound's potential pharmacokinetic profile.

Table 1: Predicted Physicochemical Properties of Quinine N-Oxide

| Parameter | Predicted Value | Method/Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₄N₂O₃ | PubChem nih.gov |

| Molecular Weight | 340.4 g/mol | PubChem nih.gov |

| XLogP3 | 2.9 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | Spartan Theoretical Study tsu.edu |

| Hydrogen Bond Acceptor Count | 4 | Spartan Theoretical Study tsu.edu |

| Polar Surface Area (PSA) | 60.4 Ų | PubChem nih.gov |

The XLogP3 value of 2.9 suggests that Quinine N-Oxide is moderately lipophilic. nih.gov This is a slight decrease compared to the parent molecule, quinine, which has a reported Log P of 3.44. nih.gov The introduction of the N-oxide group, which increases polarity and hydrogen bonding capability, is consistent with this predicted decrease in lipophilicity. tsu.eduresearchgate.net The Polar Surface Area (PSA) is another important descriptor related to drug transport properties. The predicted PSA for Quinine N-Oxide is 60.4 Ų. nih.gov

Different computational algorithms can yield varying results for Log P predictions. iapchem.org For the related quinoxaline di-N-oxides, the XLOGP3 algorithm was found to provide the best estimation when compared to experimental data. mdpi.com This lends confidence to the XLogP3 value reported for Quinine N-Oxide. nih.gov These in silico predictions are fundamental for guiding further experimental studies and for building quantitative structure-activity relationship (QSAR) models. nih.gov

Mentioned Compounds

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| Quinine N-Oxide |

| Quinine |

| Quinidine |

Biological Transformation Pathways of Quinine N Oxide in Vitro and Microbial

Enzymatic N-Oxidation of Quinine (B1679958) to Quinine N-Oxide

The enzymatic conversion of quinine to Quinine N-Oxide in mammals is a Phase I metabolic reaction. This process is primarily carried out by two major superfamilies of enzymes: the Cytochrome P450 (CYP) system and the Flavin-Containing Monooxygenase (FMO) system. These reactions have been investigated using in vitro models, particularly human liver microsomes.

Cytochrome P450 (CYP) Isoform Involvement

Studies on the metabolism of quinoline (B57606), a structurally related compound, have shown that specific CYP isoforms are responsible for its N-oxidation. In human liver microsomes, CYP2A6 was identified as the principal enzyme involved in the formation of quinoline-1-oxide. nih.gov However, for quinine itself, the specific contributions of individual CYP isoforms to N-oxidation are less clearly defined. Incubations of quinine with various recombinant human CYP isoforms have been conducted to identify the metabolites formed. While these studies confirm the production of a variety of hydroxylated and demethylated metabolites, the specific role of each isoform in generating Quinine N-Oxide requires further elucidation. researchgate.net

The major CYP isoforms involved in drug metabolism and their known relevance to quinine or quinoline metabolism are summarized below.

| CYP Isoform | Known or Potential Role in Quinine/Quinoline N-Oxidation |

| CYP3A4 | Primarily responsible for the major metabolic pathway of quinine, 3-hydroxylation. nih.govnih.gov Its role in N-oxidation is part of its broad substrate activity but not established as a primary pathway. mdpi.comresearchgate.net |

| CYP2D6 | Involved in the metabolism of many drugs, but its specific contribution to quinine N-oxidation is not well-defined. nih.gov |

| CYP2C9 | Participates in the metabolism of various drugs, but its direct role in forming Quinine N-Oxide has not been conclusively demonstrated. |

| CYP2C19 | Known to play a minor role in quinine 3-hydroxylation. nih.gov Its involvement in N-oxidation pathways for other compounds suggests a potential, though unconfirmed, role for quinine. |

Flavin-Containing Monooxygenase (FMO) Activity

Flavin-Containing Monooxygenases are a class of NADPH-dependent enzymes that catalyze the oxygenation of various nitrogen- and sulfur-containing xenobiotics. optibrium.comoptibrium.com The FMO system, particularly FMO1 and FMO3, is a key contributor to the N-oxidation of many therapeutic drugs. nih.gov

FMO1: Found in the fetal liver and in adult kidney and small intestine. wikipedia.org

FMO3: The predominant form in the adult human liver, responsible for the N-oxidation of numerous compounds, including trimethylamine. medlineplus.govmdpi.commdpi.com

FMO5: Highly expressed in the adult human liver, though its substrate specificity differs from other FMOs. wikipedia.orgresearchgate.netgenecards.org

Given that FMOs specialize in N-oxidation, it is plausible that they contribute to the formation of Quinine N-Oxide. However, direct experimental evidence specifically demonstrating the N-oxidation of quinine by FMO isoforms is not extensively documented in the reviewed literature. Studies on other compounds confirm the capability of FMOs, particularly FMO1 and FMO3, to catalyze N-oxidation reactions. nih.govnih.gov

In Vitro Microsomal Studies

Human liver microsomes are a standard in vitro tool for studying drug metabolism as they contain a high concentration of CYP and FMO enzymes. researchgate.netmdpi.com Numerous studies have utilized human liver microsomes to investigate the metabolism of quinine. nih.govnih.govnih.gov

Microbial Biotransformation of Quinine to Quinine N-Oxide

Microorganisms, particularly fungi, are capable of metabolizing a wide range of complex organic molecules, including alkaloids. Several fungal species have been identified that can efficiently transform quinine into Quinine N-Oxide.

Transformation by Fungi

Specific fungal species have been shown to be effective biocatalysts for the N-oxidation of quinine.

Microsporum gypseum : This soil-associated dermatophyte has been reported to be capable of the biotransformation of quinine to Quinine N-Oxide. researchgate.net

Xylaria sp. : An endophytic fungus isolated from the cinchona plant (Cinchona pubescens) has demonstrated a high capacity for transforming cinchona alkaloids. nih.gov In a notable study, Xylaria sp. converted quinine hydrochloride into Quinine 1-N-oxide with a remarkable yield of 90%. nih.gov This transformation was also observed for other cinchona alkaloids like quinidine (B1679956), cinchonidine, and cinchonine (B1669041). Further investigation suggested that this oxidation is carried out by an endoenzyme system that requires molecular oxygen. nih.gov

The high yields achieved through fungal biotransformation highlight its potential as a preparative method for producing Quinine N-Oxide. researchgate.net

| Fungal Species | Substrate | Product | Yield | Reference |

| Xylaria sp. | Quinine Hydrochloride | Quinine 1-N-Oxide | 90% | nih.gov |

| Xylaria sp. | Quinidine Hydrochloride | Quinidine 1-N-Oxide | 71% | nih.gov |

| Xylaria sp. | Cinchonidine Hydrochloride | Cinchonidine 1-N-Oxide | 82% | nih.gov |

| Xylaria sp. | Cinchonine Hydrochloride | Cinchonine 1-N-Oxide | 52% | nih.gov |

| Microsporum gypseum | Quinine | Quinine N-Oxide | Not Specified | researchgate.net |

Role of Microorganisms in Environmental Cycling (for related quinoline alkaloids)

The environmental fate of quinoline alkaloids is influenced by microbial activity. Various bacteria isolated from soil and activated sludge have demonstrated the ability to degrade quinoline and its derivatives, utilizing them as a sole source of carbon and energy. nih.govnih.govmdpi.comresearchgate.net

The biodegradation of quinoline often proceeds through hydroxylation, leading to the formation of intermediates such as hydroxyquinolines. nih.govnih.gov For instance, strains of Pseudomonas aeruginosa and Pseudomonas putida have been shown to produce hydroxyquinolines from quinoline. nih.govnih.gov More complete degradation pathways have been identified in other bacteria. For example, Rhodococcus gordoniae and Comamonas sp. can degrade quinoline via an 8-hydroxycoumarin (B196171) pathway. mdpi.comresearchgate.net

These microbial degradation pathways are crucial for the environmental cycling of nitrogen-heterocyclic compounds, preventing their accumulation and contributing to the natural breakdown of these complex molecules. While these studies focus on the fundamental quinoline structure, they provide a model for understanding the potential environmental degradation of more complex quinoline alkaloids like quinine and its metabolites.

Mechanistic Insights into N-Oxide Formation within Biological Systems

The biotransformation of quinine, a Cinchona alkaloid, includes the formation of its N-oxide derivative. This process, occurring at the tertiary nitrogen of the quinuclidine (B89598) ring, is a key pathway in its metabolism, observed in both mammalian and microbial systems. researchgate.net The enzymatic mechanisms governing this transformation provide insight into the compound's metabolic fate.

Substrate Specificity and Kinetic Parameters of N-Oxidation Enzymes

The enzymatic N-oxidation of xenobiotics is primarily carried out by two major superfamilies of enzymes: the Cytochrome P450 (CYP) and the Flavin-containing Monooxygenases (FMO). nih.govwikipedia.org While the metabolism of quinine is well-studied, the majority of research has focused on its primary metabolic pathway, 3-hydroxylation, which is predominantly catalyzed by the CYP3A4 isoform of the Cytochrome P450 enzyme system. nih.govfrontiersin.org

The specific enzymes responsible for the N-oxidation of quinine are not as clearly defined. However, the N-oxidation of the structurally related compound, quinoline, to quinoline-1-oxide in human liver microsomes is principally catalyzed by CYP2A6. nih.gov This highlights the substrate specificity of CYP enzymes in N-oxidation reactions. FMOs are also known to catalyze the N-oxidation of a wide array of compounds containing nucleophilic heteroatoms, including amines. optibrium.commdpi.com It is plausible that both CYP and FMO systems could contribute to Quinine N-Oxide formation, depending on the specific biological system and conditions.

While precise kinetic data for the enzymatic formation of Quinine N-Oxide is not extensively documented, the kinetics for the major hydroxylation pathway have been determined. These parameters offer a comparative baseline for understanding the efficiency of quinine metabolism.

Table 1: Enzyme Kinetic Parameters for the Major Metabolic Pathway of Quinine (3-Hydroxylation) in Human Liver Microsomes

| Parameter | Value | Enzyme | Reference |

|---|---|---|---|

| Apparent Km (Michaelis constant) | 83 +/- 19 µM | CYP3A Isoforms | nih.gov |

| Vmax (Maximum reaction velocity) | 547 +/- 416 pmol min-1 mg-1 | CYP3A Isoforms | nih.gov |

| Intrinsic Clearance (Vmax/Km) | 11.0 +/- 4.6 µL/min/mg | CYP3A4 | nih.gov |

This table presents kinetic data for the 3-hydroxylation of quinine, the compound's primary metabolic route. Specific kinetic parameters for the N-oxidation pathway are not detailed in the available literature.

Metabolic Linkages and Interconversion with Parent Alkaloids

Quinine N-Oxide is a known biotransformation product of its parent alkaloid, quinine. researchgate.net This transformation has been identified in microbial systems, including the fungi Microsporum gypseum and Xylaria sp. researchgate.net The metabolic link is not necessarily unidirectional. A process known as retroconversion, or the reduction of an N-oxide metabolite back to its parent tertiary amine, has been documented for other alkaloid and drug compounds. nih.govnih.gov

This metabolic interconversion can be catalyzed by various enzyme systems. Studies on the drug piperaquine (B10710) show that its N-oxide metabolites can be reduced back to the parent compound by both hepatic P450/FMO enzymes and by microbial nitroreductases found in the intestine. nih.gov Similarly, carcinogenic pyrrolizidine (B1209537) alkaloid N-oxides can be reduced to their parent alkaloids by human liver microsomes. nih.gov This reduction of pyrrolizidine N-oxides was not significantly affected by a CYP3A inhibitor, suggesting that enzymes other than CYP3A are responsible for this specific reductive pathway. nih.gov

Table 2: Evidence for Retroconversion of N-Oxide Metabolites from Analogous Compounds

| N-Oxide Compound | Parent Compound | Biological System / Enzyme | Finding | Reference |

|---|---|---|---|---|

| Piperaquine N-oxides | Piperaquine | Hepatic P450/FMOs & Microbial Nitroreductases | Demonstrated metabolic interconversion (reduction) of N-oxide metabolites. | nih.gov |

| Riddelliine N-oxide | Riddelliine (Pyrrolizidine Alkaloid) | Human & Rat Liver Microsomes | N-oxide is reduced to form the corresponding parent alkaloid. | nih.gov |

Advanced Analytical Methodologies for Quinine N Oxide Research

Method Development for Detection and Quantification

The development of sensitive and selective analytical methods is a critical first step in Quinine (B1679958) N-Oxide research. Various techniques, each with its own set of advantages, have been explored and optimized for this purpose.

Electrochemical Sensing Methods for Quinine N-Oxide (Voltammetric Techniques)

Electrochemical methods offer a promising avenue for the detection of Quinine N-Oxide and related compounds due to their high sensitivity, rapid response, and cost-effectiveness. researchgate.net Voltammetric techniques, in particular, have been a focus of research.

One study detailed the electrochemical behavior of Nicotine (B1678760) N-Oxide, a related compound, using cyclic voltammetry (CV) at a static mercury dropping electrode (SMDE) and a mercury meniscus modified silver solid amalgam electrode (m-AgSAE). dntb.gov.ua The reduction of Nicotine N-Oxide was observed at -0.78 V on the SMDE and -0.86 V on the m-AgSAE in a Britton-Robinson buffer at pH 4.5. dntb.gov.ua This research highlights the potential of voltammetry for N-oxide compound analysis.

For the parent compound, quinine, various modified electrodes have been developed to enhance detection sensitivity. A boron-doped diamond electrode (BDDE) has been used for the determination of quinine, which can be oxidized in a strongly acidic environment and reduced over a wide pH range. researchgate.net This dual electrochemical activity allows for simultaneous determination using both anodic and cathodic currents. researchgate.net Another approach utilized a pseudospherical bismuth oxychloride-modified carbon paste electrode (BiOCl@CPE) for quinine detection. mdpi.com Differential pulse voltammetry (DPV) was found to provide a better signal for quinine oxidation compared to square-wave voltammetry (SWV). mdpi.com The oxidation peak for quinine at the BiOCl@CPE was observed at approximately 0.95 V. mdpi.com

The development of these methods often involves optimizing various parameters, such as the composition of the supporting electrolyte, the pH of the medium, and the instrumental settings of the voltammetric technique (e.g., amplitude, pulse width, and period for DPV). mdpi.com

Chromatographic Method Development (e.g., HPLC, LC-MS) for Quinine N-Oxide and Metabolites

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are powerful tools for the separation, identification, and quantification of Quinine N-Oxide and its metabolites. orientjchem.orgfarmaciajournal.com

A study focused on developing a stability-indicating RP-HPLC method for quantifying dihydroquinine in quinine sulphate dosage forms. orientjchem.org While not directly on Quinine N-Oxide, this research showcases the meticulous process of HPLC method development, which involves selecting an appropriate column (e.g., C18), mobile phase composition (e.g., a mixture of buffer and acetonitrile), flow rate, and detection wavelength. orientjchem.org

LC-MS is particularly valuable for metabolite identification. In a study on the metabolism of LY335979, a P-glycoprotein inhibitor with a quinoline (B57606) structure, LC coupled with Nuclear Magnetic Resonance (NMR) and MS was instrumental. nih.gov An N-oxide metabolite, formed by the oxidation of the quinoline nitrogen, was successfully identified in microsomal incubations. nih.gov This demonstrates the capability of LC-MS to elucidate the structures of metabolites like Quinine N-Oxide from complex biological matrices. The use of accurate mass UPLC-MS analysis has also been employed to identify metabolites of quinine, including hydroxylated forms on both the quinoline core and the quinuclidine (B89598) ring. nih.gov

The synthesis of Quinine N-Oxide has been reported, and the resulting product was characterized using a suite of analytical techniques including LC-MS, which confirmed the molecular weight of the N-oxide. researchgate.net

Fluorometric Approaches and Paper-Based Analytical Devices (for related quinoline alkaloids)

Fluorometry is a highly sensitive technique that can be applied to the analysis of fluorescent compounds like quinine and its derivatives. thieme-connect.commdpi.com This intrinsic fluorescence of the quinoline ring system provides a basis for their detection. google.com

A simple and equipment-free fluorometric method using paper-based analytical devices (PADs) has been developed for the determination of quinine. mdpi.comnih.gov This method relies on the fluorescence emission of quinine at an appropriate pH, which can be visualized using a UV lamp and quantified with a smartphone. mdpi.comnih.gov While this was developed for quinine, the principle could potentially be adapted for Quinine N-Oxide, provided it exhibits suitable fluorescent properties.

Research on other dihydrofuroquinoline alkaloids has also utilized fluorometry after separation by thin-layer chromatography. thieme-connect.com This approach highlights the potential for combining separation techniques with fluorometric detection to analyze specific alkaloids within a mixture. thieme-connect.com

Validation of Analytical Methods for Research Applications

Method validation is a crucial step to ensure that an analytical method is reliable, accurate, and suitable for its intended purpose. bsmrau.edu.bd This involves evaluating several key parameters.

Selectivity and Interference Studies

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. mdpi.com For electrochemical methods, selectivity is assessed by measuring the response of the sensor to the target analyte in the presence of potential interfering substances. mdpi.com In the development of a quinine sensor, the selectivity of a BiOCl@CPE was evaluated against various metal ions (Ca, K, Cu, Mg, Na) and organic compounds like ascorbic acid, with the findings indicating good selectivity. mdpi.com Similarly, for a boron-doped diamond electrode, it was found that common biological fluid components like uric acid, nicotine, and caffeine (B1668208) did not interfere with the determination of quinine. researchgate.net

In chromatographic methods, selectivity is demonstrated by the ability to separate the analyte peak from other components in the chromatogram. orientjchem.org For LC-MS methods, the high selectivity is further enhanced by the mass-to-charge ratio detection.

Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Linearity establishes the relationship between the concentration of the analyte and the analytical signal over a specific range. ajol.info For the electrochemical determination of quinine using a BiOCl@CPE, a linear working range of 10 to 140 μM was achieved. mdpi.com Another study on quinine detection with a boron-doped diamond electrode reported a linear calibration curve in the concentration range of 2 μM to 25 μM. researchgate.net

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably detected by the method, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. bsmrau.edu.bdajol.info These parameters are often calculated based on the standard deviation of the response and the slope of the calibration curve. ajol.info

For the BiOCl@CPE sensor for quinine, the LOD and LOQ were determined to be 0.14 μM and 0.47 μM, respectively. mdpi.com A paper-based fluorometric method for quinine reported an LOD of 3.6 mg L⁻¹ and an LOQ of 10.8 mg L⁻¹. mdpi.com In the voltammetric determination of Nicotine N-Oxide, the LOD was found to be 0.13 μM on an SDME and 0.16 μM (SWV) on an m-AgSAE. dntb.gov.ua

A summary of validation parameters for various analytical methods for quinine and related compounds is presented in the table below.

| Analytical Method | Analyte | Linear Range | LOD | LOQ | Reference |

| Differential Pulse Voltammetry | Quinine | 10 - 140 μM | 0.14 μM | 0.47 μM | mdpi.com |

| Differential Pulse Voltammetry | Quinine | 2 - 25 μM | 0.62 μM | - | researchgate.net |

| Paper-Based Fluorometry | Quinine | 5 - 40 mg L⁻¹ | 3.6 mg L⁻¹ | 10.8 mg L⁻¹ | mdpi.com |

| Voltammetry (SDME) | Nicotine N-Oxide | - | 0.13 μM | - | dntb.gov.ua |

| Voltammetry (m-AgSAE, SWV) | Nicotine N-Oxide | - | 0.16 μM | - | dntb.gov.ua |

| RP-HPLC | Quinine Sulfate (B86663) | 48.7 - 193.87 µg/mL | - | - | orientjchem.org |

Precision and Accuracy Assessments

In the quantitative analysis of chemical compounds such as Quinine N-Oxide, the validation of analytical methods is critical to ensure the reliability and reproducibility of results. Precision and accuracy are fundamental parameters in this validation process. Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) for a series of measurements. Accuracy denotes the closeness of the mean of a set of results to the true or accepted reference value, often evaluated through recovery studies.

While Quinine N-Oxide is identified as a metabolite of quinine and is available as a reference material for analytical purposes, detailed public-facing reports on the validation of specific methods for its quantification are not extensively available in the reviewed literature. semanticscholar.orgaxios-research.com The development of such methods, for instance using high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), would necessitate rigorous assessment of their precision and accuracy. researchgate.net

The validation process would involve analyzing samples of known Quinine N-Oxide concentrations to determine method performance. This includes intra-day precision (repeatability), assessed by analyzing samples multiple times on the same day, and inter-day precision (intermediate precision), conducted over several days to account for variations in environmental conditions and analysts. Accuracy would be determined by spiking a blank matrix with a known quantity of Quinine N-Oxide reference standard and calculating the percentage of the compound that is successfully measured (percent recovery).

The table below outlines the typical parameters evaluated in method validation studies to establish precision and accuracy.

Table 1: Typical Validation Parameters for Analytical Method Assessment

| Parameter | Description | Common Acceptance Criteria |

|---|---|---|

| Intra-day Precision (Repeatability) | The precision of the method over a short interval of time by the same analyst using the same equipment. | Typically, RSD ≤ 2-3% |

| Inter-day Precision (Intermediate) | The precision of the method over three different days, often with different analysts or equipment. | Typically, RSD ≤ 5% |